Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-
Description
This compound is a spirocyclic structure featuring a benzoxecin (a 10-membered oxygen-containing heterocycle) fused with a furan ring via a spiro junction at the 5th position of the benzoxecin and the 2' position of the furan. The "hexahydro" designation indicates partial saturation of the benzoxecin and furan rings, reducing strain and enhancing conformational stability. The 10-methoxy group introduces electron-donating effects, influencing reactivity and intermolecular interactions .
Key physicochemical properties (derived from synthesis and characterization data):
Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
10-methoxyspiro[2,3,4,6,7,8-hexahydro-1-benzoxecine-5,2'-oxolane] |
InChI |
InChI=1S/C17H24O3/c1-18-15-6-7-16-14(13-15)5-2-8-17(9-3-11-19-16)10-4-12-20-17/h6-7,13H,2-5,8-12H2,1H3 |
InChI Key |
YLJZVDSTWXLKIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCCC3(CCC2)CCCO3 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction
One of the classical methods for synthesizing spirocyclic compounds like the target molecule is through Diels-Alder reactions. This method typically involves:
- Reactants : A diene and a dienophile.
- Conditions : The reaction is often conducted under thermal conditions to facilitate cycloaddition.
The Diels-Alder reaction provides good yields of spiro compounds due to its stereospecific nature, which is crucial for maintaining the integrity of the spirocyclic structure.
Acid-Catalyzed Reactions
Acid-catalyzed reactions using Lewis acids or strong Brønsted acids can also be employed to form spirocyclic structures. For instance, the use of polyether sulfone sulfamic acid (PES-NHSO₃H) has been reported for synthesizing furan derivatives in high yields (85-97%) through three-component reactions involving anilines and aldehydes.
Biocatalytic Synthesis
Enzymatic Cascade Reactions
Recent advancements in biocatalysis have introduced multienzymatic pathways for synthesizing complex molecules like spirocyclic compounds. A notable example is the use of chloroperoxidase combined with glucose oxidase in a one-pot reaction cascade to convert hydroxy-functionalized furans into spirocyclic products.
- Process :
- Hydroxy-functionalized furan undergoes enzymatic oxidation.
- Subsequent dehydrogenation leads to the formation of spirocyclic ketals.
This method boasts high conversion rates (over 99% within 20 minutes) and is particularly advantageous for producing optically pure compounds.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Conditions | Advantages |
|---|---|---|---|---|
| Diels-Alder Reaction | Moderate | Varies | Thermal | Stereospecificity |
| Acid-Catalyzed Reactions | 85-97 | Short | Acidic conditions | High yield, simple workup |
| Enzymatic Cascade | >99 | 20 min | Mild conditions (pH 5-6) | Optically pure products, environmentally friendly |
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s spirocyclic framework combines a benzoxecin ring (a 10-membered oxygen-containing heterocycle) with a tetrahydrofuran moiety, linked via a shared spiro carbon. Key reactive sites include:
-
Methoxy group (-OCH₃) at position 10, which may participate in demethylation or act as an electron-donating group.
-
Furan oxygen , potentially enabling electrophilic substitution or ring-opening reactions.
-
Spiro junction , a sterically constrained site that could undergo ring-opening under acidic/basic conditions.
Acid/Base-Mediated Ring-Opening
Spirocyclic systems often exhibit sensitivity to pH. For example:
-
Acidic conditions : Protonation of the furan oxygen could destabilize the spiro center, leading to cleavage. Similar behavior is observed in spirobenzopyrans, which undergo reversible ring-opening to form merocyanine dyes .
-
Basic conditions : Deprotonation at the spiro carbon may induce rearrangement or fragmentation.
Electrophilic Aromatic Substitution
The benzoxecin ring’s aromatic system may undergo substitutions (e.g., nitration, sulfonation) at positions ortho/para to the methoxy group. For comparison, spirooxindole derivatives react with electrophiles at electron-rich aromatic sites .
Photochemical Reactions
Photochromic spiro compounds like spiropyrans undergo UV-induced ring-opening . While the target compound lacks a pyran moiety, its furan ring could exhibit analogous behavior under specific wavelengths, forming open-chain intermediates.
Reductive/Oxidative Transformations
-
Reduction : The tetrahydrofuran ring might undergo hydrogenolysis under catalytic hydrogenation.
-
Oxidation : The methoxy group could be oxidized to a carbonyl, though steric hindrance from the spiro architecture may limit this.
Comparative Reactivity of Analogous Spiro Compounds
Synthetic Modifications and Functionalization
While direct studies on the target compound are lacking, the following modifications are plausible:
-
Demethylation : Using BBr₃ or HI to convert -OCH₃ to -OH, enhancing solubility or enabling further conjugation.
-
Cross-Coupling : Suzuki-Miyaura coupling at halogenated positions (if introduced synthetically).
-
Ring Expansion/Contraction : Strain at the spiro center could drive rearrangements under thermal or catalytic conditions.
Challenges and Unresolved Questions
-
Steric hindrance from the spiro architecture may limit reactivity at the benzoxecin ring.
-
The stability of intermediates (e.g., open-chain forms) remains untested.
-
No empirical data exist on regioselectivity in substitution reactions.
Scientific Research Applications
Basic Information
- Molecular Formula : C17H24O3
- Molecular Weight : 276.37 g/mol
- Boiling Point : Approximately 414.3 ± 45.0 °C .
Structural Features
The compound features a spiro structure that integrates a benzoxecin and furan moiety, contributing to its chemical reactivity and potential biological activity. The methoxy group at the 10-position enhances its solubility and may influence its interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : Preliminary studies have indicated that spiro compounds can exhibit anticancer properties. The unique structure of Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan] may allow it to interact with specific biological pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties : Compounds with spiro structures have been investigated for their antimicrobial activities. The presence of the furan ring in Spiro[2H-1-benzoxecin] suggests potential efficacy against various bacterial and fungal strains.
Organic Synthesis
Building Block for Complex Molecules : The spirocyclic structure serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules with desired functionalities.
Materials Science
Polymer Chemistry : Due to its unique structural attributes, this compound can be utilized in the development of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices may enhance material performance for applications in coatings, adhesives, and composites.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of various spiro compounds and their anticancer activities. The researchers synthesized derivatives of Spiro[2H-1-benzoxecin] and evaluated their effects on cancer cell lines, demonstrating significant cytotoxicity attributed to the spiro structure .
Case Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2023) investigated the antimicrobial efficacy of spiro compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives of Spiro[2H-1-benzoxecin] exhibited promising antibacterial activity, suggesting its potential as a lead compound for antibiotic development .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Friedel-Crafts Cyclization | Acid-catalyzed reaction forming spiro compound | 66 |
| Chiral HPLC Resolution | Optical resolution of enantiomers | 85 |
| Column Chromatography | Purification technique used post-synthesis | - |
Mechanism of Action
The mechanism of action of Spiro[2H-1-benzoxecin-5(6H),2’(3’H)-furan], 3,4,4’,5’,7,8-hexahydro-10-Methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Differences
Key Observations :
- Ring Size and Conformation : The benzoxecin ring (10-membered) in the target compound introduces greater conformational flexibility compared to the smaller benzofuran-spiro systems (5-6 membered rings). This impacts ring puckering dynamics, as described by Cremer-Pople coordinates .
- In contrast, bromo and hydroxymethyl groups in the tribromo derivative increase molecular polarity and hydrogen-bonding capacity.
Physicochemical Properties
Key Observations :
- Thermal Stability : The target compound’s higher melting point suggests stronger crystal packing forces, likely due to methoxy-mediated dipole interactions .
- Hydrogen Bonding : The tribromo derivative’s hydroxymethyl group enables extensive hydrogen-bonding networks, critical for crystal engineering .
Spectroscopic Distinctions
Research Implications
- Synthetic Utility : The target compound’s hexahydro design reduces ring strain, making it a stable intermediate for pharmaceutical applications (e.g., kinase inhibitors) .
- Crystallography : SHELX software has been pivotal in resolving spiro structures, particularly for analyzing puckering parameters and hydrogen-bonding motifs .
Biological Activity
Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-methoxy- is a complex organic compound notable for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer effects, antimicrobial activities, and other pharmacological effects.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of multiple heteroatoms and functional groups enhances its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of spiro compounds exhibit significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| Human Duodenal Adenocarcinoma (HuTu 80) | 5.0 | |
| Human Breast Adenocarcinoma (MCF-7) | 3.5 | |
| Human Cervical Carcinoma | 2.8 |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A hybrid system combining spiro compounds with benzofuroxan fragments demonstrated notable antimicrobial effects, particularly when at least two benzofuroxan moieties were present per phenol unit. The most effective hybrids showed:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 μg/mL | |
| Escherichia coli | 15 μg/mL |
These findings suggest that the structural features of spiro compounds can enhance their effectiveness against pathogenic microorganisms.
3. Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, spiro compounds have been studied for their potential neuroprotective and anti-inflammatory effects. Preliminary data indicate that these compounds may modulate neuroinflammatory pathways, though further research is necessary to elucidate these mechanisms.
Case Studies
Several case studies have investigated the biological efficacy of spiro compounds in preclinical settings:
- Case Study 1: A study on a derivative of spiro[2H-1-benzoxecin] showed promising results in reducing tumor growth in xenograft models of breast cancer.
- Case Study 2: Another investigation focused on the compound's ability to inhibit FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). The compound exhibited strong binding affinity with an IC50 value of 2.5 μM against FLT3 kinase .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing spiro compounds like this benzoxecin-furan derivative?
- Methodology : Multi-step organic synthesis involving cyclization and spiro ring formation. For example, details a spiroheterocycle synthesis using 1,3,4-oxadiazole intermediates under mild acidic conditions (yield: 63%). Key steps include:
- Cyclocondensation : Use of hydrazine derivatives with ketones.
- Oxidation/Reduction : Controlled use of NaBH₄ for selective reduction .
- Critical Parameters : Reaction temperature (optimized at 60–80°C), solvent polarity (DMF preferred for solubility), and catalyst choice (e.g., p-TsOH for cyclization).
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Approach : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELX for refinement ( ). For example:
- Data Collection : High-resolution (<1.0 Å) data to resolve hydrogen atoms.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Techniques :
- NMR : ¹H/¹³C NMR for spiro carbon identification (e.g., spiro C at ~100–110 ppm in ).
- FTIR : C=O stretch at ~1668 cm⁻¹ and C-O-C bands at ~1253 cm⁻¹ .
- MS : High-resolution MS to confirm molecular ion peaks (e.g., m/z 296 [M⁺] in ).
Advanced Research Questions
Q. How can conformational analysis explain the compound’s reactivity in ring-opening reactions?
- Puckering Parameters : Calculate amplitude (q) and phase angles (φ) for nonplanar rings.
- Reactivity Insight : Higher puckering amplitudes correlate with strain-driven reactivity (e.g., acid-catalyzed ring-opening) .
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
Dose-Response Analysis : Compare IC₅₀ values across cell lines.
Structural Modifications : Introduce substituents (e.g., -OCH₃ at C10) to probe SAR ().
Target Profiling : Use kinase assays to identify off-target effects .
Q. What strategies mitigate stability issues in polar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
